molecular formula C10H15N3 B13307806 5-(4-Methylpiperidin-2-yl)pyrimidine

5-(4-Methylpiperidin-2-yl)pyrimidine

Cat. No.: B13307806
M. Wt: 177.25 g/mol
InChI Key: HDBOMXHDZCHGRB-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-2-yl)pyrimidine is a chemical compound featuring a pyrimidine ring linked to a 4-methylpiperidine moiety. This structure classifies it as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. While the specific biological activity of this compound requires further investigation, its core structure is a recognized scaffold in the development of kinase inhibitors . Compounds containing piperidine-substituted pyrimidine cores have demonstrated significant research value in early-stage drug discovery. For instance, structurally related 2-substituted aniline pyrimidine derivatives have been explored as potent dual Mer/c-Met kinase inhibitors with demonstrated antiproliferative activity in cancer cell lines . Similarly, other pyrimidine-carboxamide derivatives have been developed into highly potent and selective inhibitors for targets like 11β-hydroxysteroid dehydrogenase type 1 , showing potential for treating metabolic diseases . The piperidine-pyrimidine motif is also frequently found in compounds targeting dipeptidyl peptidase-IV (DPP-IV) for diabetes research . Researchers value this scaffold for its ability to engage biological targets through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can act as a hydrogen bond acceptor, while the piperidine group offers opportunities for structural diversification to optimize potency, selectivity, and pharmacokinetic properties . This compound is intended for research purposes as a key intermediate to synthesize novel molecules for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-(4-methylpiperidin-2-yl)pyrimidine

InChI

InChI=1S/C10H15N3/c1-8-2-3-13-10(4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3

InChI Key

HDBOMXHDZCHGRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies for 5 4 Methylpiperidin 2 Yl Pyrimidine and Its Derivatives

Strategies for Constructing the Pyrimidine (B1678525) Ring System with Targeted Substitution

The formation of a pyrimidine ring with a desired substitution pattern is a foundational aspect of the synthesis. Several classical and modern methods are employed to build this heterocyclic core. The choice of method is often dictated by the availability of starting materials and the specific substituents required on the final ring.

One of the most versatile and widely used methods is the Pinner synthesis , which involves the condensation of 1,3-dicarbonyl compounds (like β-keto esters or malonic esters) with amidines. slideshare.netslideshare.net This reaction can be catalyzed by either acids or bases and is highly effective for producing a variety of substituted pyrimidines. slideshare.netyoutube.com By selecting a 1,3-dicarbonyl precursor that already contains a functional group or a precursor to a functional group at the C-2 position (which will become the C-5 position of the pyrimidine), targeted substitution can be achieved.

Another cornerstone of pyrimidine synthesis is the Biginelli reaction . This three-component reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) in a single pot under acidic conditions to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgnih.gov These products can then be oxidized to the corresponding pyrimidines. The Biginelli reaction is known for its operational simplicity and has been adapted for four-component variations to introduce further diversity. biomedres.usnih.gov

For direct functionalization at the C-5 position, various methods have been developed, particularly for introducing halogens which serve as excellent handles for subsequent cross-coupling reactions. mostwiedzy.pl Halogenating agents like N-chlorosuccinimide (NCS) or iodobenzene (B50100) dichloride can be used to install chloro groups at the C-5 position of pre-formed pyrimidine rings. mostwiedzy.plnih.gov This C-5 halogenation is a critical step for preparing pyrimidine precursors for coupling with the piperidine (B6355638) moiety. mostwiedzy.plresearchgate.net

Table 1: Key Methodologies for Pyrimidine Ring Construction

Reaction Name Reactants Key Features
Pinner Synthesis 1,3-Dicarbonyl Compound + Amidine Versatile for creating various substitution patterns. slideshare.netslideshare.net
Biginelli Reaction Aldehyde + β-Ketoester + Urea/Thiourea One-pot, three-component synthesis leading to dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgbiomedres.us
Direct Halogenation Pyrimidine + Halogenating Agent (e.g., NCS) Introduces a reactive handle at the C-5 position for further reactions. mostwiedzy.plnih.gov

Introduction and Functionalization of the 4-Methylpiperidine (B120128) Moiety in Pyrimidine Derivatives

The synthesis of the 4-methylpiperidine ring with functionality at the C-2 position is a significant challenge. While many methods exist for attaching piperidines to other molecules through the nitrogen atom via nucleophilic aromatic substitution (SNAr), creating a C-C bond at the C-2 position requires a different set of strategies. stackexchange.comnih.govnih.gov

The focus lies on building the substituted piperidine ring from acyclic precursors through cyclization reactions. These methods allow for precise control over the placement of substituents. Key strategies include:

Reductive Amination: Intramolecular reductive amination of δ-amino ketones is a powerful method for forming the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of appropriately designed unsaturated amines can also yield polysubstituted piperidines. nih.govrsc.org

Biocatalytic Approaches: The use of enzymes like transaminases has emerged as a method for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, offering high enantioselectivity. acs.org

A crucial aspect is the diastereoselective synthesis to control the relative stereochemistry of the substituents at the C-2 and C-4 positions. Methodologies have been developed that allow for selective access to either cis or trans 2,4-disubstituted piperidines by altering reaction conditions or the sequence of synthetic steps. researchgate.net These stereocontrolled syntheses are vital for preparing specific isomers of the final target compound. nih.gov

Targeted Synthesis of 5-(4-Methylpiperidin-2-yl)pyrimidine and Analogues

A targeted synthesis for this compound would logically involve the coupling of a C-5 functionalized pyrimidine with a C-2 functionalized 4-methylpiperidine.

A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This approach requires the synthesis of two key precursors:

Pyrimidine Precursor : A 5-halopyrimidine, such as 5-bromopyrimidine or 5-iodopyrimidine , is an ideal electrophilic partner. These can be synthesized either by building the ring from halogenated starting materials or by direct halogenation of the pyrimidine core. mostwiedzy.pl

Piperidine Precursor : An organometallic derivative of 4-methylpiperidine functionalized at the C-2 position is required as the nucleophilic partner. This could be a 2-(boronic acid pinacol (B44631) ester)-4-methylpiperidine (for Suzuki coupling) or a 2-(tributylstannyl)-4-methylpiperidine (for Stille coupling). The synthesis of such a precursor would involve the stereoselective construction of the 2,4-disubstituted piperidine ring, followed by the introduction of the organometallic moiety.

The key chemical transformation would be the cross-coupling reaction itself, catalyzed by a palladium complex, to form the C5-C2 bond between the two heterocyclic rings.

Controlling selectivity is paramount in the synthesis of this target molecule.

Regioselectivity : The synthesis must be designed to exclusively form the bond at the C-5 position of the pyrimidine and the C-2 position of the piperidine. For the pyrimidine, using a 5-halo derivative in a cross-coupling reaction ensures that the reaction occurs at the desired position. nih.gov The synthesis of the piperidine precursor must be controlled to place the organometallic handle specifically at the C-2 position.

Stereoselectivity : The 4-methylpiperidine ring in the target compound contains two stereocenters at C-2 and C-4. This results in the possibility of cis and trans diastereomers. The stereochemical outcome of the final product is determined during the synthesis of the piperidine ring itself. Asymmetric or diastereoselective cyclization strategies are necessary to produce a single, desired isomer of the piperidine precursor. nih.govresearchgate.net For instance, methods for the diastereoselective synthesis of 2,4-disubstituted piperidines have been developed that can control this relative stereochemistry. researchgate.net

Advanced Synthetic Approaches in Pyrimidine Chemistry

Modern synthetic chemistry offers tools to improve the efficiency and environmental footprint of complex syntheses.

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.net

This technology can be applied to several steps in the synthesis of pyrimidine derivatives:

Ring Formation : Multicomponent reactions like the Biginelli synthesis can be efficiently carried out under microwave conditions. nih.gov

Functionalization : Nucleophilic aromatic substitution reactions on halopyrimidines are often significantly faster with microwave heating. nih.gov

Catalytic Reactions for Derivatization (e.g., Suzuki-Miyaura, Buchwald-Hartwig Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide efficient and general methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are indispensable for the late-stage functionalization of heterocyclic cores, offering a high degree of functional group tolerance and predictable reactivity.

The general strategy for the derivatization of a this compound core would involve the initial synthesis of a halogenated precursor, such as 5-bromo- or 5-chloro-pyrimidine, which can then be coupled with the 4-methylpiperidine-2-yl moiety. Subsequent cross-coupling reactions at other positions on the pyrimidine ring, if appropriately functionalized with a halide or triflate, would allow for the introduction of diverse substituents.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. This reaction is a premier method for the construction of biaryl and heteroaryl-aryl linkages. For the derivatization of a pyrimidine ring, a halogenated pyrimidine serves as the electrophilic partner.

Research on the Suzuki-Miyaura coupling of pyrimidine derivatives has demonstrated its broad applicability. For instance, 5-bromopyrimidines can be effectively coupled with various aryl and heteroaryl boronic acids to furnish 5-arylpyrimidine derivatives. rsc.org Similarly, dihalopyrimidines, such as 4,6-dichloropyrimidine, can undergo sequential or double Suzuki-Miyaura couplings to introduce two different aryl or heteroaryl groups. rsc.orgresearchgate.net

A typical Suzuki-Miyaura reaction for the derivatization of a hypothetical 2-chloro-5-(4-methylpiperidin-2-yl)pyrimidine with an arylboronic acid would proceed as follows:

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling of a 2-chloro-5-(4-methylpiperidin-2-yl)pyrimidine derivative with an arylboronic acid.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions. A variety of palladium sources, such as Pd(PPh₃)₄, Pd(OAc)₂, or preformed palladium-ligand complexes, can be employed. The selection of the phosphine (B1218219) ligand is often crucial for the success of the reaction, with common choices including triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized biarylphosphine ligands like SPhos and XPhos.

The following interactive table summarizes representative conditions and outcomes for Suzuki-Miyaura reactions on various pyrimidine substrates, which can be considered analogous to the derivatization of a this compound core.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10085
4,6-Dichloropyrimidine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Dioxane/H₂O9092
2-Chloropyrimidine3-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11078
5-Iodo-2-aminopyrimidineNaphthalene-1-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF8088

This data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions on pyrimidine systems.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl or heteroaryl halide or triflate. This reaction is exceptionally valuable for the synthesis of arylamines and their derivatives, which are prevalent in pharmaceuticals.

In the context of derivatizing this compound, a halogenated or tosylated pyrimidine precursor would be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction is known for its excellent functional group tolerance, allowing for the coupling of a wide range of amines, including anilines, alkylamines, and N-heterocycles. nih.govlibretexts.org

Studies on the Buchwald-Hartwig amination of pyrimidine derivatives have shown that the choice of catalyst system is critical. For example, the amination of pyrimidin-2-yl tosylates has been successfully achieved using a nickel catalyst, offering an alternative to palladium. nwnu.edu.cn The use of bulky biarylphosphine ligands, such as RuPhos and BrettPhos, in combination with palladium precatalysts, has enabled the amination of a broad scope of heteroaryl halides under mild conditions. researchgate.net

A hypothetical Buchwald-Hartwig amination of a 2-chloro-5-(4-methylpiperidin-2-yl)pyrimidine with a primary amine is depicted below:

Figure 2. General scheme for the Buchwald-Hartwig amination of a 2-chloro-5-(4-methylpiperidin-2-yl)pyrimidine derivative with a primary amine.

The following interactive table presents typical conditions and yields for Buchwald-Hartwig amination reactions on pyrimidine and related heterocyclic substrates, providing a reference for the potential derivatization of the target compound.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-ChloropyrimidineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10090
4-BromopyrimidineMorpholine (B109124)Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11085
2-Pyridyl TosylateBenzylaminePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene12075
3-Bromo-2-aminopyridinePyrrolidineRuPhos Pd G3 (2)-LHMDSTHF6592

This data is illustrative and compiled from general knowledge of Buchwald-Hartwig reactions on pyrimidine and pyridine (B92270) systems.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 5 4 Methylpiperidin 2 Yl Pyrimidine Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of 5-(4-Methylpiperidin-2-yl)pyrimidine analogues is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings, as well as the linker region connecting them to other parts of the molecule.

The pyrimidine ring is a cornerstone of many biologically active compounds, including several approved drugs, due to its ability to engage in various interactions with biological targets. researchgate.netjuniperpublishers.comuobasrah.edu.iqhumanjournals.com Its nitrogen atoms are key hydrogen bond acceptors, making the integrity of the ring crucial for activity.

Studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors have demonstrated the importance of the pyrimidine scaffold. When the pyrimidine core was replaced with bioisosteric rings like pyridine (B92270) or triazine, a significant drop in potency was observed. For instance, removing the nitrogen atom at the X2 position (equivalent to N1 of pyrimidine) led to a 10-fold decrease in potency, suggesting this nitrogen is likely involved in a critical hydrogen bond with the target protein. nih.gov A regioisomer where the substituents were rearranged on the pyrimidine ring also showed a marked decrease in activity, and a triazine analogue was completely inactive, confirming that the specific arrangement of the pyrimidine scaffold was optimal for the desired biological effect. nih.gov

Furthermore, the substitution pattern on the pyrimidine ring greatly influences biological activity. nih.gov Electrophilic substitution typically occurs at the C-5 position, which is the most electron-rich, while nucleophilic attack is favored at the C-2, C-4, and C-6 positions. uobasrah.edu.iq This chemical reactivity profile allows for diverse modifications, and the specific placement of substituents can dictate the compound's pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov

Table 1: Impact of Pyrimidine Core Modifications on Biological Activity

This table illustrates the effect of replacing or modifying the pyrimidine ring in a series of NAPE-PLD inhibitors, with the original hit compound used as a reference.

Compound ModificationChange from Original ScaffoldResulting Potency (pIC50)Fold Change in PotencyReference
Original HitPyrimidine6.4- nih.gov
Analogue 3Pyridine (X2-N removed)5.410-fold decrease nih.gov
Analogue 4Pyridine (X1-N removed)6.5No significant change nih.gov
Analogue 5Pyrimidine (Regioisomer)5.2~16-fold decrease nih.gov
Analogue 6TriazineInactiveComplete loss nih.gov

The piperidine moiety is a prevalent structural motif in medicinal chemistry, valued for its ability to introduce a three-dimensional character and a basic nitrogen center, which can be crucial for target interaction. researchgate.net Modifications to this ring, including alkyl substitutions, stereochemistry, and even replacement with other saturated heterocycles, can have profound effects on activity.

In the context of pyrimidine-based inhibitors, conformational restriction of a flexible side chain by incorporating it into a piperidine ring, such as a 3-phenylpiperidine (B1330008), has been shown to increase inhibitory potency threefold. researchgate.net Further modifications to the piperidine ring itself are also critical. For example, while replacing a morpholine (B109124) group with a more hydrophobic piperidine was tolerated, introducing a 3,3-difluoropiperidine (B1349930) led to a twofold increase in potency. nih.gov Conversely, the introduction of additional heteroatoms into the piperidine ring, creating morpholine or piperazine (B1678402) analogues, was generally unfavorable for activity. nih.gov

The substitution on the piperidine nitrogen is another key determinant of activity. In a series of sigma-1 receptor ligands, replacing a central cyclohexane (B81311) ring with an unsubstituted piperidine (N-H) caused a significant drop in affinity. However, the addition of an N-methyl group to the piperidine restored high affinity, highlighting the importance of this small alkyl substitution for optimal interaction within the receptor's lipophilic binding pocket. nih.gov Similarly, studies on meperidine analogues revealed that N-demethylation could enhance binding affinity and selectivity for the serotonin (B10506) transporter. uno.edu

Stereochemistry plays a vital role. The orientation of substituents on the piperidine ring can dramatically alter how the molecule fits into a binding site. For instance, the (S)-stereoisomer of a 3-phenylpiperidine combined with an (S)-3-hydroxypyrrolidine substituent on the pyrimidine ring resulted in the most potent compound in a series of NAPE-PLD inhibitors, demonstrating a 10-fold increase in activity over related analogues. nih.gov

Table 2: Effect of Piperidine and Related Heterocycle Modifications on Activity

This table summarizes findings from SAR studies on various classes of compounds containing piperidine or related rings.

Compound ClassModificationEffect on Biological ActivityReference
Pyrimidine-4-carboxamidesReplacement of morpholine with 3,3-difluoropiperidine2-fold increase in potency nih.gov
Pyrimidine-4-carboxamidesIntroduction of heteroatoms (e.g., morpholine, piperazine)Decreased activity nih.gov
Pyrimidine-4-carboxamidesConformational restriction with (S)-3-phenylpiperidine3-fold increase in potency researchgate.net
Sigma-1 Receptor LigandsReplacement of cyclohexane with N-H piperidineMarkedly reduced affinity nih.gov
Sigma-1 Receptor LigandsN-methylation of piperidine ringRestored high affinity nih.gov
Meperidine AnaloguesN-demethylationImproved affinity and selectivity for SERT uno.edu

The linker region, which connects the core this compound scaffold to other peripheral groups, and the nature of those peripheral groups themselves, are critical for modulating a compound's biological profile. The length, flexibility, and chemical nature of the linker can influence the molecule's ability to adopt the optimal conformation for binding to its target.

Similarly, an extensive study on P2Y12 antagonists, which included a large set of piperazinyl-glutamate-pyridines/pyrimidines, underscored the importance of peripheral groups. nih.gov The variation in these groups significantly impacts the steric, electronic, and hydrophobic properties of the molecule, which are key determinants of binding affinity and activity. The development of robust QSAR models for such a large and diverse dataset highlights that the cumulative effect of these peripheral substitutions is a primary driver of the observed biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models serve as powerful predictive tools to guide the design of new, more potent compounds and to prioritize synthetic efforts.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological features. researchgate.net Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches such as Artificial Neural Networks (ANN) are then used to build a model that best describes the relationship between these descriptors and the observed activity. nih.govijprajournal.com

For instance, a QSAR study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as anti-HIV-1 agents successfully developed a model with a high correlation coefficient (R² = 0.8781), indicating a strong predictive capacity. ijprajournal.com In another study on pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The ANN model showed superior performance (R² = 0.998) compared to the MLR model (R² = 0.889), suggesting that a non-linear relationship exists between the structural features and the biological activity of these compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed view by analyzing the steric and electrostatic fields surrounding the molecules. A 3D-QSAR study on pyrimidine derivatives as ALK inhibitors used receptor-based alignment to understand the effect of different substituents on the piperidine ring. thieme-connect.com The resulting contour maps from these models can visually guide chemists on where to add or remove specific functional groups to enhance activity. For example, the maps might indicate that a bulky, electron-donating group is favored in one region of the molecule, while a smaller, electronegative group is preferred in another. nih.gov

Structure-Target Relationship Elucidation Through Experimental and Computational Approaches

Elucidating the precise interactions between a ligand and its biological target at the molecular level is fundamental to understanding its mechanism of action and for facilitating further optimization. This Structure-Target Relationship (STR) is investigated through a combination of experimental techniques and computational modeling.

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand within the active site of a target protein. remedypublications.comnih.gov For analogues of this compound, docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For example, docking studies of pyrimidine derivatives into the active site of the anaplastic lymphoma kinase (ALK) receptor showed that the pyrimidine nitrogen atoms form crucial hydrogen bonds with the backbone of Met1199 in the hinge region of the kinase. thieme-connect.com The same study also revealed that the piperidine ring fits snugly against the protein surface and can form a salt bridge with an glutamic acid residue (E1210). thieme-connect.com

These computational predictions can explain observed SAR data. For instance, if a specific modification leads to a loss of activity, docking might show that this is due to a steric clash with an amino acid residue or the disruption of a critical hydrogen bond. mdpi.com In a study of pyrimidine derivatives as potential anticancer agents targeting the Bcl-2 protein, molecular docking was used to evaluate the binding modes of the synthesized compounds within the active site, helping to rationalize their cytotoxic effects. mdpi.com

The insights gained from docking are often complemented and validated by experimental methods. While co-crystallization of a ligand with its target protein provides the most definitive structural information, other techniques can also be employed. For example, site-directed mutagenesis can be used to alter key amino acid residues in the binding pocket predicted by docking. If the mutation of a specific residue significantly reduces the ligand's binding affinity or activity, it provides strong experimental support for the predicted interaction. Together, these computational and experimental approaches provide a detailed picture of the STR, enabling a more effective, structure-based approach to drug design. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations of 5 4 Methylpiperidin 2 Yl Pyrimidine Systems

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.comresearchgate.net This method is widely used in drug design to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein. samipubco.com For pyrimidine (B1678525) derivatives, which are known to interact with a wide array of biological targets, docking simulations are crucial for rationalizing their biological activities and guiding further optimization.

In studies involving pyrimidine-based compounds, molecular docking has been successfully employed to predict interactions with various enzymes, including kinases and dihydrofolate reductase (DHFR). samipubco.comnih.gov For instance, docking studies on tetrahydropyrimidine-5-carboxylate derivatives have been used to evaluate their potential as antibacterial DHFR inhibitors. samipubco.com These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. The binding affinity is often quantified by a docking score, which estimates the free energy of binding.

A typical molecular docking study involves preparing the 3D structures of both the ligand (e.g., a 5-(4-Methylpiperidin-2-yl)pyrimidine derivative) and the receptor protein. The program then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose. The results can reveal crucial interactions, as seen in the docking of various pyrimidine derivatives into their respective targets.

Table 1: Example Molecular Docking Results for Pyrimidine Derivatives

Compound Class Target Protein Binding Energy (kcal/mol) Key Interacting Residues
N-substituted-1,3,4-thiadiazol-2-amine Derivatives COVID-19 Main Protease (6LU7) -5.4 to -8.1 GLU166, LEU141, HIS163, CYS145
1,3,4-oxadiazole Derivatives Cyclin-Dependent Kinase 2 (CDK2) -10.169 to -10.654 Not Specified
Aminopyrimidine-2,4-diones Bromodomain-containing protein 4 (BRD4) Not Specified Not Specified

This table is interactive and represents typical data obtained from molecular docking studies on related heterocyclic compounds.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researching.cnscielo.org.mx For compounds like this compound, DFT calculations can provide valuable information about molecular geometry, electronic properties, and reactivity. researching.cn

DFT studies typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms in the molecule. From this optimized structure, various properties can be calculated. scielo.org.mx Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions, including ligand-receptor binding. scielo.org.mx For instance, in a study of 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine, DFT calculations at the B3LYP/6-311G(d, p) level were used to determine the optimal structure and frontier orbital energies, with results showing good agreement with experimental crystallographic data. researching.cn

Table 2: Example DFT-Calculated Properties for a Furo[3,4-d]pyrimidine Derivative

Property Value
HOMO Energy -6.85 eV
LUMO Energy -1.82 eV
HOMO-LUMO Gap 5.03 eV

This interactive table shows representative data from DFT calculations on a related heterocyclic system, illustrating the types of electronic properties that can be determined.

Conformational Analysis and Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-protein complex, the reality is that these systems are dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

Conformational analysis focuses on identifying the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For a molecule like this compound, which contains a flexible piperidine (B6355638) ring, understanding its preferred conformations is essential for predicting how it will fit into a protein's binding site. nih.gov

MD simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate the complex's movement over a specific period. These simulations can validate docking results by showing whether the ligand remains stably bound in its predicted orientation. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein or ligand. nih.gov Studies on CDK inhibitors have used MD simulations to confirm the stability of the docked poses and to highlight the importance of specific polar and nonpolar interactions for binding. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The computational insights gained from docking, DFT, and MD simulations are integral to both ligand-based and structure-based drug design approaches. nih.govmdpi.com

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target. cardiff.ac.uk Molecular docking is a cornerstone of SBDD, where compounds like this compound can be computationally screened against a target protein. The predicted binding modes and affinities allow medicinal chemists to design new analogues with improved interactions, aiming for higher potency and selectivity. mdpi.com For example, observing that a specific part of a pyrimidine molecule forms a crucial hydrogen bond with a key residue in the active site can inspire the design of new derivatives that enhance this interaction.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach uses the information from a set of known active molecules to build a model that predicts the activity of new compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling mathematically correlate molecular features (descriptors) with biological activity. youtube.com Another LBDD method is pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity. A derivative of this compound could be designed to fit a pharmacophore model generated from a series of known potent inhibitors, thereby increasing its probability of being active.

Together, these computational strategies accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error approaches.

Chemical Biology Applications and Derivatization Strategies for 5 4 Methylpiperidin 2 Yl Pyrimidine

Design and Synthesis of Advanced Probes and Chemical Tools

The development of chemical probes is essential for elucidating the biological functions of proteins and dissecting complex cellular pathways. The 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold can serve as a foundation for designing such tools. Advanced probes often incorporate reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels, to enable visualization, isolation, or covalent modification of their biological targets.

The synthesis of such probes would involve the functionalization of the pyrimidine (B1678525) or piperidine (B6355638) rings. For instance, a linker arm could be introduced at a position on the pyrimidine ring that is not critical for target engagement, to which a variety of functional tags can be appended. The choice of linker and tag would be guided by the specific application, whether it be for cellular imaging, proteomics, or target identification.

Optimization of 2,4-diaminopyrimidine-5-carboxamide (B3032972) inhibitors of Sky kinase has led to the identification of highly selective compounds suitable for use as in vitro and in vivo tools to probe the effects of Sky inhibition. nih.gov Similarly, a potent and highly selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine based in vitro probe, BAY-885, has been identified for the kinase ERK5. nih.govresearchgate.net These examples highlight the potential of pyrimidine-based scaffolds in the development of valuable research tools.

Molecular Hybridization and Scaffold Hopping Approaches

Molecular hybridization involves the combination of two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, or a modified mode of action. The this compound core could be hybridized with other known bioactive scaffolds to explore new chemical space and target profiles. For example, coupling with moieties known to interact with specific enzyme classes, such as kinases or proteases, could yield novel inhibitors with dual-targeting capabilities.

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures that retain the biological activity of a known active compound. nih.govniper.gov.in Starting from the this compound scaffold, a medicinal chemist could explore alternative heterocyclic systems to replace the pyrimidine or piperidine rings while maintaining the key pharmacophoric features. For instance, a scaffold hopping approach from thienopyrimidine acids has successfully identified furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum. researchgate.net A similar strategy could be applied to discover novel analogs of this compound with improved properties. A series of novel oxazolo[5,4-d]pyrimidines were designed through a scaffold hopping strategy and evaluated for their biological activity toward CB1/CB2 cannabinoid receptors. nih.gov

Strategies for Enhancing Selectivity and Potency through Chemical Modification

The biological activity of a compound is intimately linked to its chemical structure. Systematic chemical modifications of the this compound scaffold can be employed to enhance its potency and selectivity for a particular biological target. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

A study on a series of 2,4-disubstituted pyrimidine derivatives, including analogs with a 4-methylpiperidine (B120128) moiety, has provided valuable insights into the structural requirements for cholinesterase inhibition. nih.gov In this study, the compound 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine was identified as a potent and selective butyrylcholinesterase (BuChE) inhibitor. nih.gov The SAR data from this study can inform the modification of this compound to optimize its interaction with biological targets.

For instance, modifications to the substituents on the pyrimidine ring can significantly impact activity. The introduction of different functional groups at various positions can alter the electronic properties and steric profile of the molecule, leading to improved binding affinity and selectivity. The table below summarizes the SAR data for a series of N-benzyl derivatives, which can serve as a guide for potential modifications to the this compound scaffold.

CompoundC-2 SubstituenthAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)
7a Pyrrolidine8.726.40.33
9e 4-Methylpiperidine>1002.2>45.5
7d 4-Methylpiperazine15.235.80.42
Data derived from a study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors. nih.gov

The data indicates that the nature of the substituent at the C-2 position of the pyrimidine ring plays a critical role in determining both the potency and selectivity of cholinesterase inhibition. nih.gov The presence of a 4-methylpiperidine group in compound 9e resulted in high potency and selectivity for BuChE. nih.gov This suggests that similar modifications to the this compound core could be a fruitful strategy for developing selective enzyme inhibitors. Further exploration of substituents on both the pyrimidine and piperidine rings would be necessary to fully delineate the SAR and optimize for a desired biological activity.

Analytical Methodologies for Research on 5 4 Methylpiperidin 2 Yl Pyrimidine

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds like 5-(4-Methylpiperidin-2-yl)pyrimidine. These techniques provide detailed information about the molecular architecture, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the methyl group. For instance, protons on the pyrimidine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), while signals for the piperidine and methyl protons would be found in the aliphatic region (δ 1.0-4.0 ppm).

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would display characteristic peaks for the carbons of the pyrimidine ring at lower field (downfield) and the aliphatic carbons of the methylpiperidine moiety at higher field (upfield).

Interactive Data Table: Representative NMR Shifts for Substituted Pyrimidine Scaffolds

NucleusFunctional GroupRepresentative Chemical Shift (ppm)
¹HPyrimidine Ring Protons8.0 - 9.0
¹HPiperidine Ring Protons1.5 - 3.5
¹HMethyl Group Protons0.9 - 1.2
¹³CPyrimidine Ring Carbons150 - 165
¹³CPiperidine Ring Carbons25 - 55
¹³CMethyl Group Carbon20 - 25

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H bonds (both aromatic and aliphatic), C=N bonds within the pyrimidine ring, and C-N bonds. nih.gov The presence of specific vibrational frequencies helps confirm the integrity of the heterocyclic core and the substituent. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of this compound (C₁₀H₁₅N₃) by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated theoretical value.

Chromatographic Purity and Separation Techniques (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are vital for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of pharmaceutical compounds. researchgate.net A reversed-phase HPLC method would typically be developed for this compound. researchgate.net This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives to improve peak shape. researchgate.netrjptonline.org The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. Method validation would ensure the technique is accurate, precise, and robust for its intended purpose. rjptonline.org

Interactive Data Table: Typical HPLC Parameters for Pyrimidine Derivatives

ParameterTypical ConditionPurpose
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile/Water or Methanol/WaterElution of the compound from the column
Flow Rate 1.0 mL/minControls the speed of the separation
Detection UV detector at a specific wavelength (e.g., 254 nm)Quantifies the amount of compound eluting
Column Temp. Room temperature or controlled (e.g., 25 °C)Ensures reproducibility of retention time

Biochemical and Cellular Assay Development for Biological Evaluation

To investigate the biological activity of this compound, a variety of biochemical and cellular assays are developed. The choice of assays depends on the therapeutic target or pathway of interest. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. juniperpublishers.comnih.gov

Biochemical Assays are conducted in a cell-free system and are used to determine the direct interaction of a compound with a specific biological target, such as an enzyme or receptor. For example, if the compound is designed as a kinase inhibitor, an in vitro kinase assay would be performed to measure its ability to inhibit the phosphorylation of a substrate. rsc.org These assays are crucial for determining key parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency. rsc.org

Cellular Assays are performed using living cells to evaluate the compound's effect in a more biologically relevant context. These assays can measure a variety of endpoints, including:

Cytotoxicity: Assays like the MTT or neutral red uptake assay are used to determine the concentration at which the compound is toxic to cells, often evaluated against both cancerous and normal cell lines to assess selectivity. researchgate.netanjs.edu.iq

Cell Proliferation: These assays measure the compound's ability to inhibit the growth of cancer cells over time. mdpi.com

Apoptosis Induction: Flow cytometry or caspase activation assays can determine if the compound induces programmed cell death, a desirable mechanism for anticancer agents. rsc.org

Target Engagement: Cellular thermal shift assays (CETSA) or reporter gene assays can confirm that the compound interacts with its intended target within the cell.

The development of these assays is critical for establishing a structure-activity relationship (SAR), guiding the optimization of the lead compound, and profiling its biological effects. mdpi.com

Interactive Data Table: Common Assays for Biological Evaluation of Pyrimidine Derivatives

Assay TypeSpecific AssayEndpoint Measured
Biochemical In vitro Kinase AssayEnzyme inhibition (IC₅₀)
Biochemical Receptor Binding AssayLigand affinity (Kᵢ, Kₑ)
Cellular MTT AssayCell viability, cytotoxicity (IC₅₀/EC₅₀)
Cellular Colony Formation AssayLong-term antiproliferative effects
Cellular Flow Cytometry (Annexin V/PI)Apoptosis and cell cycle arrest
Cellular Western BlotChanges in protein expression levels

Future Research Directions and Translational Perspectives for 5 4 Methylpiperidin 2 Yl Pyrimidine

Exploration of Novel Biological Activities and Therapeutic Indications

While specific biological activities for 5-(4-Methylpiperidin-2-yl)pyrimidine have not been extensively documented, the rich pharmacology of its constituent scaffolds provides a rational basis for its investigation across multiple therapeutic areas. Pyrimidine (B1678525) derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.netmdpi.com This versatility stems from the pyrimidine ring's ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets. nih.gov

Future research should prioritize screening this compound against a diverse panel of biological targets. Key areas of investigation could include:

Oncology: Pyrimidine analogues are cornerstones of chemotherapy and targeted cancer therapy, often acting as kinase inhibitors (e.g., EGFR inhibitors) or antimetabolites. gsconlinepress.comekb.eg Research into pyridothienopyrimidines and pyrimidine-5-carbonitrile derivatives has revealed potent cytotoxic activity against various cancer cell lines, including colon, breast, and liver cancer. rsc.orgnih.gov Investigating the effect of this compound on cancer cell proliferation and key oncogenic pathways, such as those mediated by protein kinases like EGFR or VEGFR, is a logical next step. ekb.egrsc.org

Infectious Diseases: The pyrimidine scaffold is present in compounds with significant antimicrobial, antifungal, and antiviral properties. gsconlinepress.comnih.govmdpi.com Fused pyrimidine systems like pyridothienopyrimidines have shown broad-spectrum antimicrobial activity. nih.gov Therefore, evaluating this compound for its ability to inhibit the growth of pathogenic bacteria, fungi, and viruses (such as coronaviruses or HIV) is a promising research avenue. gsconlinepress.commdpi.com

Metabolic and Inflammatory Disorders: Various pyrimidine and piperidine (B6355638) derivatives have been explored as inhibitors of enzymes relevant to metabolic diseases, such as α-glucosidase, carbonic anhydrase, and acetylcholinesterase. researchgate.netnih.gov Additionally, certain pyrimidine hybrids have demonstrated anti-inflammatory activity. mdpi.com Screening the compound against targets like sodium-hydrogen exchanger-1 (NHE-1) or various metabolic enzymes could uncover novel therapeutic applications for cardiovascular or metabolic conditions. nih.govnih.gov

The following table summarizes potential therapeutic targets for which pyrimidine-based compounds have shown activity, suggesting promising screening avenues for this compound.

Therapeutic AreaPotential Molecular Target ClassExample from Related CompoundsReference
OncologyTyrosine Kinase Inhibitors (e.g., EGFR, VEGFR-2)Pyrimidine-5-carbonitrile derivatives gsconlinepress.comekb.egrsc.org
Infectious DiseasesBacterial & Fungal EnzymesPyridothienopyrimidine derivatives nih.gov
Infectious DiseasesViral Proteins (e.g., Reverse Transcriptase)Pyrimido[4,5-d]pyrimidines mdpi.com
Metabolic DisordersMetabolic Enzymes (e.g., α-glycosidase, Carbonic Anhydrase)Various pyrimidine derivatives nih.gov
Cardiovascular DiseaseIon Exchangers (e.g., NHE-1)5-aryl-4-(piperidin-1-yl)pyrimidine analogs nih.gov
Neurological DisordersCholinesterases (AChE, BChE)Various pyrimidine derivatives nih.gov

Integration of Advanced Computational and Artificial Intelligence Approaches in Compound Design

Modern drug discovery heavily relies on computational and artificial intelligence (AI) tools to accelerate the identification and optimization of lead compounds. For a molecule like this compound, where empirical biological data is sparse, in silico methods offer an efficient first step to predict its biological potential and guide synthetic efforts.

Future research should leverage these advanced computational approaches in several ways:

Virtual Screening and Molecular Docking: The three-dimensional structure of this compound can be docked against libraries of known protein targets to predict binding affinities and identify potential mechanisms of action. This structure-based virtual screening can rapidly prioritize which biological assays are most likely to yield positive results. rsc.orgmdpi.com For instance, docking studies could assess its fit within the ATP-binding pocket of various kinases or the active sites of microbial enzymes. nih.govmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. alliedacademies.orgnih.gov Early assessment of parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, potential for mutagenicity (AMES test), and acute toxicity can help identify potential liabilities. alliedacademies.orgresearchgate.net Such analysis would determine if this compound possesses a favorable drug-like profile and guide the design of analogues with improved pharmacokinetics.

Pharmacophore Modeling and AI-Driven Design: Based on the structures of known active compounds containing pyrimidine or piperidine moieties, pharmacophore models can be generated. These models define the essential spatial arrangement of features required for biological activity. AI and machine learning algorithms can then use these models to screen virtual libraries for other compounds with a high probability of being active or to generate novel molecular structures, including analogues of this compound, with enhanced potency and selectivity.

The table below outlines key in silico parameters and their importance in the preclinical assessment of drug candidates like this compound.

ADMET ParameterDescriptionImportance in Drug DesignReference
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.Crucial for determining oral bioavailability. alliedacademies.org
Blood-Brain Barrier (BBB) PermeabilityIndicates the compound's ability to cross into the central nervous system.Desired for CNS targets; avoided for peripheral targets to reduce side effects. alliedacademies.org
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.Provides an early estimate of a compound's ability to be absorbed orally. alliedacademies.org
AMES TestPredicts the mutagenic potential of a compound.A critical early toxicity screen to eliminate compounds likely to be carcinogenic. alliedacademies.org
Rat Acute Toxicity (LD50)Estimates the dose required to be lethal to 50% of a test population.Provides an initial assessment of the compound's toxicity profile. alliedacademies.org

Development of Next-Generation Analogues for Further Preclinical Research

Assuming initial screening or computational studies identify a promising biological activity for this compound, the next critical step is the rational design and synthesis of next-generation analogues to establish a robust Structure-Activity Relationship (SAR). nih.govnih.govacs.org The goal of this phase is to systematically modify the parent structure to optimize potency, selectivity, and pharmacokinetic properties.

Key strategies for the development of analogues would include:

Modification of the Pyrimidine Ring: The pyrimidine scaffold can be easily modified at its 2, 4, and 6 positions. mdpi.com Introducing various substituents (e.g., amino, alkoxy, or aryl groups) could profoundly influence interactions with biological targets. For example, in many kinase inhibitors, substituted anilines at the C2 or C4 positions of the pyrimidine are crucial for activity. nih.govmdpi.com

Substitution on the Piperidine Moiety: The piperidine ring offers multiple points for modification. Altering the position of the methyl group (e.g., from position 4 to 3) or replacing it with other functional groups could impact target binding and selectivity. The piperidine nitrogen is another key site; its derivatization is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new interactions. acs.org

Stereochemical Exploration: The chiral center at the C2 position of the piperidine ring means that this compound exists as enantiomers. It is common for biological activity to reside in only one enantiomer. nih.govacs.org Synthesizing and testing the individual (R) and (S) enantiomers is essential, as this can lead to a significant increase in potency and a reduction in potential off-target effects. acs.org

The systematic synthesis and biological evaluation of these analogues would generate critical SAR data, clarifying which structural features are essential for the desired activity. This iterative process of design, synthesis, and testing is fundamental to advancing a lead compound toward preclinical development. nih.govnih.gov

Q & A

Q. What are the common synthetic strategies for preparing 5-(4-Methylpiperidin-2-yl)pyrimidine derivatives, and how do reaction conditions influence yield?

Methodological Answer: Pyrimidine derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, 5-bromopyrimidine can react with Grignard reagents (e.g., 4-methylpiperidin-2-ylmagnesium bromide) under anhydrous conditions to introduce the methylpiperidinyl group. Reaction conditions such as temperature (reflux in EtOH, as in Scheme 2 of ), solvent polarity, and catalysts (e.g., Pd for Suzuki couplings) significantly impact yields. Purification via column chromatography or recrystallization ensures high purity (>95%), as emphasized in pyrimidine synthesis protocols .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent patterns (e.g., methylpiperidinyl protons at δ 1.2–2.8 ppm) and confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C10_{10}H16_{16}N4_4 for the base structure).
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in mPGES-1 inhibitor studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer: SAR analysis involves systematic modifications to the pyrimidine core and substituents:

  • Hydrophobic substituents (e.g., 4-chlorophenyl) enhance binding to enzyme hydrophobic pockets, as seen in mPGES-1 inhibitors (IC50_{50} = 36 nM for compound 14f) .
  • Polar groups (e.g., carboxylic acids) improve solubility and form hydrogen bonds with residues like S127 in mPGES-1 .
  • Substituent positioning : Bulky groups at the pyrazole-3-position reduce activity due to steric clashes, while shorter side chains (e.g., butyl vs. octyl) improve potency .

Q. What computational methods are used to predict the binding modes of this compound derivatives with target enzymes?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, docking studies with mPGES-1 (PDB: 4BPM) revealed that the pyrimidine core occupies the PGH2_2 binding site, while substituents interact with hydrophobic grooves .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modifications, aiding in lead optimization .

Q. How can researchers resolve contradictions in enzyme inhibition data for structurally similar pyrimidine derivatives?

Methodological Answer:

  • Statistical Validation : Triplicate experiments with standard deviations (e.g., IC50_{50} = 36 ± 11 nM) ensure reproducibility .
  • Crystallographic Refinement : Maximum-likelihood methods (e.g., REFMAC) resolve structural uncertainties in enzyme-ligand complexes .
  • Selectivity Profiling : Testing against off-target enzymes (e.g., COX-1/2) confirms specificity, as demonstrated for mPGES-1 inhibitors (>20-fold selectivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.